molecular formula C13H27ClN2O B1376568 2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride CAS No. 1423024-56-9

2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride

Cat. No. B1376568
CAS RN: 1423024-56-9
M. Wt: 262.82 g/mol
InChI Key: MIYPJBKEQOADFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride (ACM) is a cyclic amide-based compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of applications due to its unique structure.

Scientific Research Applications

  • Synthesis of Substituted Guanidines :

    • The addition of amine hydrochlorides, such as 2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride, to cyanamides is a standard method for synthesizing substituted guanidines. This process is utilized in the formation of derivatives like N,N-dimethyl-N'-(1,2-benzoisot hiazolyl)guanidine (Dorokhov, Vasilyev, Baranin, & Bogdanov, 1998).
  • Synthesis of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea Metabolites :

    • The compound has been used in the preparation of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), an anticancer agent. These metabolites were found to have significant biological activities (Johnston, Mccaleb, & Montgomery, 1975).
  • Preparation of Amino Alcohols and Derivatives :

    • The hydrochlorides of secondary amino alcohols derived from this compound have been converted to N-substituted derivatives of various organic structures, indicating its versatility in organic synthesis (Petrov & Barkhash, 1970).
  • Synthesis of Cyclophosphamide Metabolites :

  • Biological Activity Evaluations :

    • Its derivatives have been prepared and evaluated as cytostatic agents, showcasing its potential in cancer research and treatment (Bielawski et al., 1993).
  • In Vitro and In Vivo Pharmacological Characterization :

    • Derivatives of this compound have been characterized as potent and selective agonists in pharmacological studies, indicating its importance in drug development (Croci et al., 2007).

properties

IUPAC Name

2-amino-N-cyclohexyl-N,4-dimethylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.ClH/c1-10(2)9-12(14)13(16)15(3)11-7-5-4-6-8-11;/h10-12H,4-9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYPJBKEQOADFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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